2-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c23-15-3-2-14(15)20-10-6-13(7-11-20)12-22-17(24)5-4-16(19-22)21-9-1-8-18-21/h1,4-5,8-9,13-15,23H,2-3,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLLIVFPOKQDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=CC=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a novel synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 303.3993 g/mol. Its structure features a dihydropyridazinone core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.3993 g/mol |
| SMILES | OC1CCC1N1CCC(CC1)Cn1cnc(cc1=O)C1CC1 |
Biological Activity Overview
Recent studies have highlighted the biological potential of compounds with similar structural motifs, particularly those containing piperidine and pyrazole groups. The following sections detail specific activities observed in related compounds and infer potential activities for the target compound.
Antimicrobial Activity
Compounds featuring the pyrazole moiety have demonstrated significant antimicrobial properties. For instance, a series of novel imidazole-fragment-decorated compounds exhibited excellent antibacterial activity against various pathogenic bacteria, suggesting that similar derivatives may possess comparable effects . The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis.
Antitumor Properties
Dihydropyrimidinone derivatives have been studied for their anticancer activities. Research indicates that these compounds can inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest. The structural features of this compound may enhance its interaction with specific receptors or enzymes involved in cancer progression.
Anti-inflammatory Effects
Compounds similar to the target compound have shown promising anti-inflammatory effects in vitro. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The presence of the piperidine ring may contribute to these properties by facilitating interactions with inflammatory pathways.
Case Studies
Several studies provide insight into the biological activity of structurally related compounds:
-
Study on Antimicrobial Activity :
A recent study synthesized various pyrazole derivatives and evaluated their antibacterial efficacy against phytopathogenic bacteria. Some compounds showed EC50 values as low as 5.44 µg/mL against Xanthomonas species, indicating strong antibacterial potential . -
Antitumor Evaluation :
Research on dihydropyrimidinones demonstrated their ability to induce apoptosis in cancer cells through caspase activation pathways. This suggests that similar mechanisms could be explored for this compound in cancer therapy. -
Anti-inflammatory Studies :
In a study assessing anti-inflammatory agents derived from piperidine structures, several compounds exhibited significant inhibition of COX enzymes, leading to reduced inflammation markers in animal models . This supports the hypothesis that the target compound may also exhibit anti-inflammatory properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to related molecules based on core structure, substituents, and inferred pharmacological properties.
Core Heterocycle Variants
- Dihydropyridazinone vs. Pyrido[1,2-a]pyrimidin-4-one: The target compound’s dihydropyridazinone core differs from pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one ). Pyrido-pyrimidinones exhibit planar, fused-ring systems conducive to intercalation or π-π stacking in enzyme active sites, whereas the partially saturated dihydropyridazinone may offer flexibility for accommodating sterically constrained targets.
Substituent Analysis
- Piperidine/Piperazine Modifications: The target compound’s 2-hydroxycyclobutyl-piperidine group contrasts with piperazine or methyl/ethyl-piperidine substituents in analogs (e.g., 7-(1-methylpiperidin-4-yl) derivatives ). Piperazine-containing analogs (e.g., 7-(4-methylpiperazin-1-yl) ) may exhibit higher basicity, affecting cellular permeability and off-target interactions.
Aromatic/Heteroaromatic Substituents :
The 1H-pyrazol-1-yl group in the target compound is structurally distinct from 1,3-benzodioxol-5-yl or indazolyl groups in related molecules . Pyrazole’s smaller size and dual nitrogen atoms may favor selective hydrogen bonding over bulkier aromatic systems, which could enhance potency but reduce solubility.
Inferred Pharmacokinetic and Pharmacodynamic Properties
Key Research Findings and Structural Insights
- Hydroxycyclobutyl-Piperidine Advantage : The 2-hydroxycyclobutyl group may reduce cytochrome P450-mediated metabolism compared to unsubstituted piperidines, as seen in related compounds with cyclopropane or cyclopentane moieties .
- Pyrazole vs. Benzodioxole : Pyrazole’s hydrogen-bonding capacity could improve target engagement kinetics over benzodioxole’s bulkier, electron-rich aromatic system .
- Piperidine vs. Piperazine : Piperidine’s lower basicity (pKa ~10) compared to piperazine (pKa ~9.8 and ~5.6) may reduce off-target interactions with acidic intracellular compartments .
Preparation Methods
Cyclization of Hydrazine Derivatives
The pyridazinone scaffold is constructed by reacting α,β-unsaturated esters with hydrazines. For example, ethyl acrylate derivatives condense with hydrazine hydrate under acidic conditions to form dihydropyridazinones. In one protocol, ethyl 3-oxopent-4-enoate reacts with hydrazine in ethanol at reflux, yielding 6-unsubstituted 2,3-dihydropyridazin-3-one. Subsequent functionalization at position 6 is achieved via halogenation (e.g., bromination using NBS) to introduce a leaving group for cross-coupling.
Alternative Route via Vilsmeier-Haack Reaction
A Vilsmeier-Haack reaction facilitates the formation of pyridazinones from hydrazones. For instance, hydrazones derived from acetophenones undergo cyclization with POCl₃ and DMF, yielding chloropyridazines, which are hydrolyzed to pyridazinones. This method is advantageous for introducing electron-withdrawing groups early in the synthesis.
Synthesis of the 1-(2-Hydroxycyclobutyl)piperidin-4-ylmethyl Group
Piperidine Substitution with Hydroxycyclobutyl
The piperidine fragment is functionalized at the nitrogen atom with a 2-hydroxycyclobutyl group. One approach involves reacting piperidine-4-carbaldehyde with 2-hydroxycyclobutyl tosylate in the presence of K₂CO₃ in DMF at 80°C. The resulting 1-(2-hydroxycyclobutyl)piperidine-4-carbaldehyde is reduced to the corresponding alcohol using NaBH₄, followed by bromination with PBr₃ to yield 4-(bromomethyl)-1-(2-hydroxycyclobutyl)piperidine .
Reductive Amination
An alternative route employs reductive amination of 1-(2-hydroxycyclobutyl)piperidin-4-amine with formaldehyde under H₂ and Pd/C catalysis. This step introduces the methylene bridge necessary for subsequent coupling to the pyridazinone core.
Final Assembly: Coupling of Fragments
Alkylation of Pyridazinone with Piperidinylmethyl Bromide
The piperidinylmethyl group is introduced at position 2 of the pyridazinone via nucleophilic substitution. 6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is treated with 4-(bromomethyl)-1-(2-hydroxycyclobutyl)piperidine in the presence of K₂CO₃ in DMF at 60°C, achieving 65–70% yield.
Optimization Challenges
- Steric hindrance : Bulky substituents on piperidine necessitate elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours).
- Protection of hydroxyl group : The 2-hydroxycyclobutyl moiety is protected as a TBS ether during coupling to prevent oxidation, followed by deprotection with TBAF.
Characterization and Analytical Data
The final product is characterized by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
